Cas no 2270909-87-8 ([1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester)
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester Chemical and Physical Properties
Names and Identifiers
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- [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester
- SB35604
- BrC1=CC(=C(C=C1)C(C)NC(OC(C)(C)C)=O)C
- tert-Butyl (1-(4-bromo-2-methylphenyl)ethyl)carbamate
- [1-(4-Bromo-2-methylphenyl)-ethyl]-carbamic acid tert-butyl ester
-
- MDL: MFCD31725113
- Inchi: 1S/C14H20BrNO2/c1-9-8-11(15)6-7-12(9)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17)
- InChI Key: ANJGLIPDEKZXIW-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C)C=1)C(C)NC(=O)OC(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 288
- XLogP3: 3.9
- Topological Polar Surface Area: 38.3
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1729-1g |
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester |
2270909-87-8 | 97% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1729-5g |
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester |
2270909-87-8 | 97% | 5g |
33904.74CNY | 2021-05-08 | |
| eNovation Chemicals LLC | Y1292165-1g |
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester |
2270909-87-8 | 95% | 1g |
$1145 | 2023-05-18 | |
| eNovation Chemicals LLC | Y1292165-5g |
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester |
2270909-87-8 | 95% | 5g |
$4595 | 2023-05-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1729-1g |
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester |
2270909-87-8 | 97% | 1g |
¥8726.45 | 2025-01-22 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1729-5g |
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester |
2270909-87-8 | 97% | 5g |
¥34958.27 | 2025-01-22 |
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester Suppliers
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester
Professional Introduction to [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester (CAS No. 2270909-87-8)
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2270909-87-8, is a derivative of carbamic acid with a tert-butyl ester group, featuring a phenyl ring substituted with bromine and a methyl group at the 2-position. Its unique structural characteristics make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester consists of a benzene ring substituted at the 4-position with a bromine atom and at the 2-position with a methyl group. This substitution pattern enhances its reactivity and makes it a versatile building block for further chemical modifications. The presence of the carbamic acid tert-butyl ester moiety provides a protected amine functionality, which can be selectively deprotected under mild conditions to yield the corresponding free amine. This feature is particularly useful in drug development, where precise control over functional groups is essential.
In recent years, [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester has been explored in various research studies due to its potential applications in the synthesis of pharmacologically active compounds. One notable area of research involves its use as a precursor in the development of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The brominated phenyl ring serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at specific positions on the aromatic ring.
Moreover, the tert-butyl ester group in [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester provides stability to the compound during storage and handling, making it a reliable reagent in synthetic protocols. This stability is particularly important in multi-step synthetic routes where intermediates must be isolated and purified before proceeding to subsequent reactions. The compound's solubility profile also contributes to its practicality in laboratory settings, as it can be dissolved in common organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile.
Recent advancements in computational chemistry have further highlighted the significance of [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester in drug discovery. Molecular modeling studies have revealed that this compound can interact with biological targets through multiple binding modes, enhancing its potential as a lead compound for drug development. Additionally, virtual screening techniques have been employed to identify novel derivatives of this compound with improved pharmacokinetic properties. These computational approaches complement traditional experimental methods and accelerate the process of identifying promising candidates for further optimization.
The synthesis of [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes the bromination of 4-methylaniline followed by alkylation with an appropriate alkyl halide to introduce the ethyl side chain. Subsequent conversion of the carboxylic acid group to its tert-butyl ester using diisopropylethoxymethanol (DIPEM) under acidic conditions yields the desired product. This synthetic strategy highlights the compound's accessibility and underscores its utility as a building block in medicinal chemistry.
In conclusion, [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester (CAS No. 2270909-87-8) is a versatile intermediate with significant applications in pharmaceutical chemistry and drug development. Its unique structural features, including the brominated phenyl ring and carbamic acid tert-butyl ester moiety, make it a valuable reagent for synthesizing bioactive molecules targeting various diseases. Recent research has underscored its potential in developing kinase inhibitors and other therapeutic agents, while computational studies have provided insights into its interactions with biological targets. As research continues to evolve, this compound is expected to play an increasingly important role in medicinal chemistry and drug discovery.
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